molecular formula C8H8FNO3 B13296599 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid

2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid

Cat. No.: B13296599
M. Wt: 185.15 g/mol
InChI Key: IVINPEFYQNSRCX-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is a fluorinated acetic acid derivative featuring a pyridine ring substituted with a methoxy group at the 5-position. The fluorine atom at the α-carbon and the pyridinyl moiety confer unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-2-(5-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8FNO3/c1-13-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

IVINPEFYQNSRCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid typically involves the fluorination of a pyridine derivative followed by the introduction of the acetic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or electrostatic interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituent on Aryl/Pyridinyl Group Molecular Formula pKa (Predicted/Reported) Key Observations Reference
2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid 5-methoxy (pyridin-2-yl) C₈H₇FNO₃ Not reported Expected enhanced solubility due to methoxy group; potential H-bond donor/acceptor N/A
2-Fluoro-2-(4-nitrophenyl)acetic acid (26) 4-nitro (phenyl) C₈H₅FNO₄ ~3.9 (analogous compounds) Decomposes during chromatography; electron-withdrawing nitro group reduces stability
2-(5-Fluoropyridin-2-yl)acetic acid 5-fluoro (pyridin-2-yl) C₇H₆FNO₂ 3.90 ± 0.10 Lower molecular weight; higher acidity due to fluorine’s inductive effect
2-Fluoro-5-methoxy-3-pyridineacetic acid 5-methoxy (pyridin-3-yl) C₈H₈FNO₃ 3.65 ± 0.10 Positional isomer of target compound; lower pKa suggests stronger acidity
2-Fluoro-2-(4-trifluoromethylphenyl)acetic acid (24) 4-CF₃ (phenyl) C₉H₆F₄O₂ Not reported Enhanced lipophilicity due to CF₃ group; robust NMR data consistent with structure

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, CF₃) increase α-fluoroacetic acid’s acidity (lower pKa), as seen in 2-(5-Fluoropyridin-2-yl)acetic acid (pKa 3.90) . The methoxy group in the target compound may reduce acidity slightly due to its electron-donating nature.
  • Stability: Compounds with nitro substituents (e.g., 26) exhibit instability during purification, likely due to resonance-assisted decomposition . In contrast, trifluoromethyl and methoxy-substituted derivatives show better stability .
  • Synthetic Yields: Analogues like 2-Fluoro-2-(4-iodophenyl)acetic acid (23) are synthesized in ~87% yield using methanol as a solvent , suggesting similar efficiency for the target compound if analogous methods are employed.

Physicochemical Properties

  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogues like 2-Fluoro-2-(4-trifluoromethylphenyl)acetic acid.
  • Acidity Trends: Positional isomerism significantly affects acidity. For example, 2-Fluoro-5-methoxy-3-pyridineacetic acid (pKa 3.65) is more acidic than 2-(5-Fluoropyridin-2-yl)acetic acid (pKa 3.90) , highlighting the role of substituent positioning.

Biological Activity

2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is a fluorinated compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The introduction of fluorine and methoxy groups into its structure enhances its interaction with biological targets, making it a subject of interest in pharmacological research.

The molecular formula of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is C8_{8}H8_{8}FNO2_{2}, with a molecular weight of approximately 185.15 g/mol. The presence of the fluorine atom is believed to improve the compound's metabolic stability and bioavailability, which are critical factors in drug design.

The biological activity of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that the compound may modulate various biological pathways by inhibiting key enzymes involved in metabolic processes. The fluorine atom enhances binding affinity to these enzymes, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by targeting the MEP pathway , which is crucial for the survival of many pathogenic bacteria. This pathway is absent in humans, allowing for selective targeting without affecting human cells .

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Preliminary findings suggest that it could be effective against various cancer types, although further research is required to establish its efficacy and safety profiles .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid against Escherichia coli and Staphylococcus aureus . The compound exhibited an IC50_{50} value of 10 µM against E. coli, indicating potent antibacterial activity .

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results showed a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, with an IC50_{50} value of approximately 15 µM for breast cancer cells .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acidStructureAntimicrobial, Anticancer10 (E. coli), 15 (Breast Cancer)
FosmidomycinStructureAntibacterial8.2 (E. coli)
SelinexorStructureAnticancer<0.5 (Multiple Myeloma)

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